

# AVX 13616: An Antibacterial Candidate with No Reported Cross-Resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AVX 13616

Cat. No.: B10800273

[Get Quote](#)

For researchers, scientists, and drug development professionals, a comprehensive review of publicly available data on the antibacterial candidate **AVX 13616** reveals a promising profile against drug-resistant pathogens, with early reports indicating a lack of cross-resistance to other antibiotic classes. However, detailed quantitative data from dedicated cross-resistance studies remains unpublished in peer-reviewed literature.

**AVX 13616**, also identified by its CAS number 900814-48-4, is an antibacterial compound that has shown significant in vivo activity, particularly against challenging drug-resistant *Staphylococcus* pathogens. The compound was part of the antibacterial research and development program at Avexa, a Melbourne-based biotechnology company.

## Summary of Preclinical Activity

Initial studies, as reported in 2012, indicated that **AVX 13616** demonstrated positive activity against a range of clinically relevant bacteria. These included *Clostridium difficile*, multi-drug resistant *Staphylococcus aureus* (MRSA), and penicillin-resistant *Streptococci*<sup>[1]</sup>. The strains used in these tests were noted to be recent isolates from hospital-acquired infections, highlighting the potential clinical relevance of these findings<sup>[1]</sup>.

A key finding from this early research was that **AVX 13616** showed no cross-resistance with other existing classes of antibiotics on the market at the time<sup>[1]</sup>. This suggests a potentially novel mechanism of action that could be effective against bacterial strains that have developed resistance to current therapies.

Despite these promising initial reports, which were presented at scientific conferences, detailed experimental data, including minimum inhibitory concentration (MIC) comparisons and comprehensive cross-resistance panels, have not been made publicly available in peer-reviewed journals. The development of the compound was licensed to the Swiss-based company Valevia Pharmaceuticals[1]. Further public information on its development status is not readily available.

## Data on Cross-Resistance

Currently, there is no publicly available quantitative data from cross-resistance studies involving **AVX 13616**. The statement regarding the lack of cross-resistance is based on a 2012 news report detailing the findings from Avexa's research partner, Valevia Pharmaceuticals[1]. Without access to the primary data, a detailed comparison with other antibiotics in a tabular format, as is standard for such guides, cannot be constructed.

## Experimental Protocols

Detailed experimental protocols for the cross-resistance studies mentioned in the 2012 report are not available in the public domain. To conduct a thorough cross-resistance study for an antibacterial agent like **AVX 13616**, a standard methodology would typically involve the following steps:

- Strain Selection: A panel of bacterial strains with well-characterized resistance mechanisms to various antibiotic classes would be selected. This would include both wild-type strains and clinically relevant resistant strains (e.g., MRSA, vancomycin-resistant enterococci).
- Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of **AVX 13616** would be determined for all strains in the panel. This would be done in parallel with a range of comparator antibiotics from different classes.
- Data Analysis: The MIC values for **AVX 13616** against the resistant strains would be compared to its MICs against the susceptible, wild-type strains. A lack of significant shift in MIC values would indicate no cross-resistance with the mechanism of resistance present in that strain.

## Visualizing the Reported Lack of Cross-Resistance

The following diagram illustrates the concept of **AVX 13616**'s reported lack of cross-resistance with existing antibiotic classes.



[Click to download full resolution via product page](#)

Caption: **AVX 13616**'s reported activity against resistant bacteria.

In conclusion, while initial reports on **AVX 13616** were promising, particularly concerning its activity against resistant bacterial strains and its lack of cross-resistance, the absence of detailed, publicly available data prevents a comprehensive comparative analysis. Further publication of preclinical and any subsequent clinical data would be necessary to fully evaluate its potential as a novel antibacterial agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Avexa's antibiotic storms lab tests [labonline.com.au]
- To cite this document: BenchChem. [AVX 13616: An Antibacterial Candidate with No Reported Cross-Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800273#cross-resistance-studies-involving-avx-13616]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)